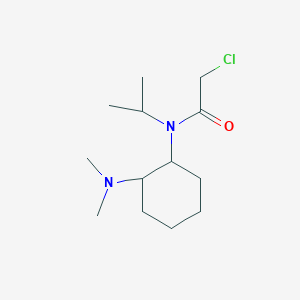
2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a dimethylamino group, and an isopropyl group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-acetamide typically involves multiple steps. One common method includes the reaction of 2-dimethylamino-cyclohexylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while hydrolysis would produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anesthetic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-acetamide exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, leading to changes in cellular pathways. The exact pathways and targets can vary depending on the application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-ethyl-acetamide
- 2-Chloro-N-(2-dimethylamino-cyclohexyl)-acetamide
Uniqueness
2-Chloro-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-acetamide is unique due to its specific structural features, such as the isopropyl group, which can influence its reactivity and interactions compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)cyclohexyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25ClN2O/c1-10(2)16(13(17)9-14)12-8-6-5-7-11(12)15(3)4/h10-12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYYNJKVKKICPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCCC1N(C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol](/img/structure/B7928183.png)
![2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol](/img/structure/B7928191.png)
![{4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B7928192.png)
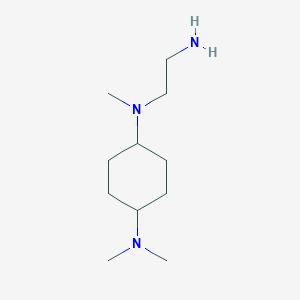
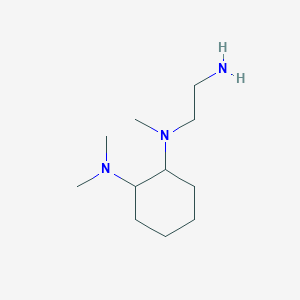
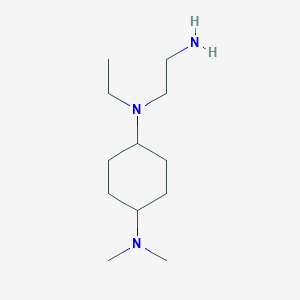
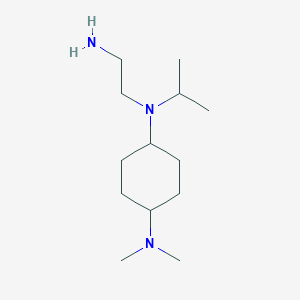
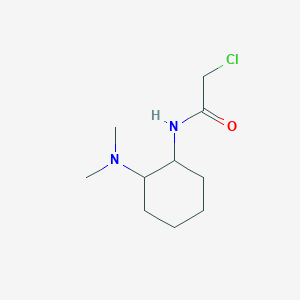
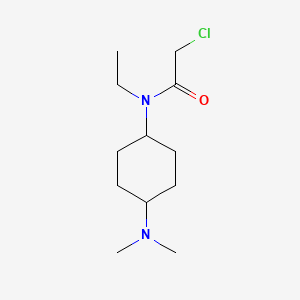
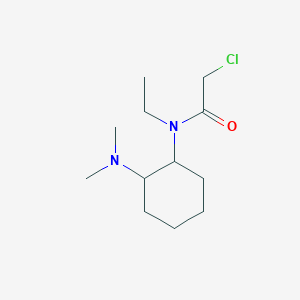
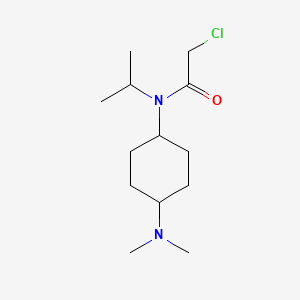
![{4-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester](/img/structure/B7928261.png)
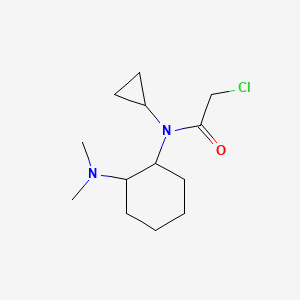
![{2-[(2-Amino-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butylester](/img/structure/B7928273.png)
